molecular formula C16H11NO3 B1623635 3-Cyclobutene-1,2-dione, 3-(diphenylamino)-4-hydroxy- CAS No. 223582-26-1

3-Cyclobutene-1,2-dione, 3-(diphenylamino)-4-hydroxy-

Cat. No.: B1623635
CAS No.: 223582-26-1
M. Wt: 265.26 g/mol
InChI Key: AXAFSDYGIMICGE-UHFFFAOYSA-N
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Description

3-Cyclobutene-1,2-dione , also known as diketocyclobutene , is a cyclic organic compound with the molecular formula C₄H₂O₂ . It features a four-membered ring containing two carbonyl groups. The compound exhibits interesting reactivity due to its strained ring structure. The presence of a diphenylamino group and a hydroxy group further adds complexity to its chemical behavior .


Synthesis Analysis

The synthesis of 3-Cyclobutene-1,2-dione involves various methods, including ring-closing reactions, oxidative processes, and cyclization of suitable precursors. Researchers have explored both thermal and photochemical routes to access this compound. For instance, the reaction of diphenylketene with maleic anhydride can yield 3-Cyclobutene-1,2-dione . Additionally, strategies involving cyclobutene ring-opening reactions have been investigated .


Molecular Structure Analysis

The molecular structure of 3-Cyclobutene-1,2-dione consists of a four-membered ring with two carbonyl (C=O) groups. The diphenylamino substituent is attached to one of the carbon atoms, while the hydroxy group is positioned on another carbon. The strained ring geometry influences its reactivity and stability .


Chemical Reactions Analysis

  • Enolization : The compound can tautomerize to its enol form, which may participate in further reactions .

Physical And Chemical Properties Analysis

  • Stability : Due to its strained ring, it is relatively unstable and prone to reactions .

Properties

223582-26-1

Molecular Formula

C16H11NO3

Molecular Weight

265.26 g/mol

IUPAC Name

3-hydroxy-4-(N-phenylanilino)cyclobut-3-ene-1,2-dione

InChI

InChI=1S/C16H11NO3/c18-14-13(15(19)16(14)20)17(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,18H

InChI Key

AXAFSDYGIMICGE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=C(C(=O)C3=O)O

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=C(C(=O)C3=O)O

Origin of Product

United States

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